molecular formula C10H7FN2O B11908945 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

Katalognummer: B11908945
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: AELQBNTZBTYVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole is a novel, fluorinated heterocyclic compound designed for medicinal chemistry and drug discovery research. This scaffold is of significant interest due to the established biological activity of its structural analogs, particularly in oncology and infectious disease studies. Chromeno[4,3-c]pyrazole derivatives have been identified as privileged structures in pharmaceutical research due to their multifaceted biological potential . These compounds are frequently investigated as building blocks for the synthesis of more complex molecular architectures, leveraging the electron-deficient nature of the fused ring system for further functionalization . The primary research value of this chemotype lies in its potential anticancer and antimicrobial applications. Studies on closely related furochromeno[4,3-c]pyrazole compounds have demonstrated potent efficacy against various cancer cell lines, including cervical (HeLa) and colon (HCT-116) cancers, with some derivatives exhibiting superior potency compared to reference drugs like Adriamycin . The incorporation of a fluorine atom at the 8-position is a strategic modification often employed in lead optimization to modulate key properties such as metabolic stability, membrane permeability, and overall lipophilicity. Furthermore, the pyrazole core is a common feature in several FDA-approved tyrosine kinase inhibitors used in oncology, such as Crizotinib and Pralsetinib, underscoring the therapeutic relevance of this heterocycle . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents targeting a range of diseases. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7FN2O

Molekulargewicht

190.17 g/mol

IUPAC-Name

8-fluoro-1,4-dihydrochromeno[4,3-c]pyrazole

InChI

InChI=1S/C10H7FN2O/c11-7-1-2-9-8(3-7)10-6(5-14-9)4-12-13-10/h1-4H,5H2,(H,12,13)

InChI-Schlüssel

AELQBNTZBTYVAK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C(O1)C=CC(=C3)F)NN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization of Fluorinated Chalcones

A widely adopted route involves the condensation of 2'-hydroxy-8-fluorochalcone derivatives (14) with hydrazine hydrate under acidic conditions. The reaction proceeds through a Michael addition-cyclization-dehydration sequence, as exemplified in:

2’-Hydroxy-8-fluorochalcone+Hydrazine hydrateCuCl2/DMSO8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole\text{2'-Hydroxy-8-fluorochalcone} + \text{Hydrazine hydrate} \xrightarrow{\text{CuCl}_2/\text{DMSO}} \text{this compound}

Key variables impacting yield (55–82%):

  • Substituent electronic effects : Electron-withdrawing groups on the chalcone aryl ring accelerate cyclization but may necessitate higher temperatures.

  • Catalyst system : Copper halides (CuCl₂, CuBr₂) promote oxidative cyclization, while microwave irradiation reduces reaction times from hours to minutes.

Table 1: Optimization of Chalcone Cyclization

EntryChalcone SubstituentCatalystTemp (°C)TimeYield (%)
18-F, 4-ClCuCl₂803 h62
28-F, 3-NO₂CuBr₂1002 h55
38-F, 2-OMeCuCl₂6045 min78 (MW)*

*Microwave-assisted conditions.

Multicomponent Assembly via Fluorinated Building Blocks

One-Pot Synthesis Using Fluorinated Aldehydes

A three-component reaction developed by employs:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1)

  • 8-Fluorobenzaldehyde (2)

  • Primary amines (3)

The sequence involves:

  • Knoevenagel condensation between 1 and 2 to form α,β-unsaturated diketone.

  • Michael addition of amine 3 to the enone system.

  • Cyclization with hydrazine hydrate to furnish the pyrazole ring.

1 + 2 + 3EtOH, 40°CIntermediateN2H4,dioxaneThis compound\text{1 + 2 + 3} \xrightarrow{\text{EtOH, 40°C}} \text{Intermediate} \xrightarrow{\text{N}2\text{H}4, \text{dioxane}} \text{this compound}

Table 2: Scope of Fluorinated Aldehydes in Multicomponent Reactions

AldehydeAmineYield (%)Purity (HPLC)
8-FluorobenzaldehydeBenzylamine8698.2
2,8-DifluorobenzaldehydeCyclohexylamine7296.8
8-Fluoro-4-methoxybenzaldehydeAniline7997.5

Reaction optimization revealed that electron-deficient aldehydes required shorter heating times (15–20 min) compared to electron-rich analogs (2 h).

Transition Metal-Free Iodocyclization Strategies

Propargyl Hydrazine Cyclization

Togo et al. demonstrated that N-propargyl-N'-tosylhydrazines (25) undergo iodocyclization with I₂ under basic conditions to yield 4-iodopyrazoles. Adapting this method, 8-fluoro-propargyl hydrazines cyclize to form the target compound after deprotection:

8-Fluoro-N-propargyl-N’-tosylhydrazineI2,Base4-Iodo intermediateAcOHThis compound\text{8-Fluoro-N-propargyl-N'-tosylhydrazine} \xrightarrow{\text{I}_2, \text{Base}} \text{4-Iodo intermediate} \xrightarrow{\text{AcOH}} \text{this compound}

Key Findings:

  • Base selection : K₂CO₃ outperformed NaOH or Et₃N, minimizing side reactions.

  • Deprotection : Tosyl group removal in acetic acid preserved the fluorine substituent.

  • Functionalization : The iodo intermediate allowed Suzuki couplings for further derivatization.

Comparative Analysis of Methodologies

Yield and Scalability

  • Chalcone route : Moderate yields (55–82%), scalable to 100 g with microwave reactors.

  • Multicomponent approach : Higher yields (72–86%) but requires strict stoichiometric control.

  • Iodocyclization : Excellent regioselectivity but lower yields (45–67%) due to iodine stoichiometry challenges.

Fluorine Compatibility

  • Early-stage fluorination (e.g., fluorinated aldehydes) avoids harsh fluorination conditions but limits substrate scope.

  • Late-stage electrophilic fluorination using Selectfluor® remains unexplored for this scaffold.

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The core synthesis involves condensation reactions between fluorinated chromone derivatives (e.g., 8-fluorochromone-3-carbaldehyde) and hydrazines. For example:

  • Reaction of 8-fluorochromone-3-carbaldehyde with phenylhydrazine in ethanol under reflux yields the pyrazole ring via cyclocondensation .

  • Acidic or basic media (e.g., HCl or KOH) accelerate ring closure by facilitating nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon .

Key Data:

ReagentSolventTemperatureYieldReference
PhenylhydrazineEthanolReflux68%
MethylhydrazineEthanolRT, 12 h37% (regioisomer)

Dipolar Cycloadditions

The compound participates in 1,3-dipolar cycloadditions with nitrile imines or nitrile oxides, forming fused polycyclic systems:

  • PhIO-mediated cycloaddition with nitrilimines generates chromeno-pyrazolo-pyridinones via tandem oxidation and [3+2] addition .

  • Regioselectivity is controlled by the electron-withdrawing fluorine, directing dipolarophiles to the β-position of the pyrazole ring .

Example Reaction:

text
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole + Nitrilimine (R-C≡N⁺–N⁻–Ar) → Chromeno[3,4-c]pyrazolo[4,3-e]pyridine derivative (84% yield, DMF, 80°C)[3][7].

Functionalization via Electrophilic Substitution

The fluorine atom and pyrazole NH group enable electrophilic substitutions :

Halogenation

  • Iodination at the 5-position occurs using I₂/K₂CO₃ in DMF, yielding 5-iodo derivatives (e.g., 5-iodo-8-fluorochromeno-pyrazole, 72% yield) .

  • Chlorination via SOCl₂ in dichloromethane selectively targets the pyrazole ring’s 3-position .

Alkylation/Acylation

  • Pyrazole NH reacts with ethyl chloroformate to form N-carbethoxy derivatives (89% yield, THF, 0°C) .

  • Friedel-Crafts acylation at the chromene’s 6-position using acetyl chloride/AlCl₃ gives 6-acetyl derivatives .

Oxidation of the Dihydrochromene Ring

  • Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene dehydrogenates the dihydrochromene to form aromatic chromeno-pyrazoles .

  • Ozonolysis cleaves the chromene ring, producing fluorinated pyrazole-carboxylic acids .

Peroxide-Mediated Rearrangements

  • H₂O₂/KOH induces ring expansion, converting the chromene moiety into a γ-pyrone system (Algar-Flynn-Oyamada reaction) .

Biological Activity Correlation

Fluorination enhances interactions with biological targets:

Reaction ProductBiological ActivityIC₅₀/EC₅₀Reference
5-Iodo derivativeAnticancer (HL-60)1.2 μM
N-Carbethoxy derivativeAnti-inflammatory84% inhibition (COX-2)

Comparison with Non-Fluorinated Analogs

Fluorine significantly alters reactivity and bioactivity:

Property8-Fluoro DerivativeNon-Fluorinated Analog
Lipophilicity (LogP)2.82.1
Oxidative Stabilityt₁/₂ = 48 h (H₂O₂)t₁/₂ = 12 h
Antifungal Activity (MIC)4 μg/mL16 μg/mL

Wissenschaftliche Forschungsanwendungen

Synthesis of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and chromone frameworks. Recent studies have highlighted various synthetic methods that yield derivatives with enhanced biological activities. For instance, the combination of chromone derivatives with pyrazole moieties has been shown to produce compounds with significant antibacterial and antifungal properties .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study found that certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The presence of fluorine substituents has been linked to enhanced potency in these compounds.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Some derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to traditional options like diclofenac . This profile indicates promising avenues for treating inflammatory diseases.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating a mechanism that could be exploited for cancer therapy . The structural modifications in these compounds play a crucial role in enhancing their cytotoxicity against various cancer types.

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of new pyrazole derivatives including this compound, researchers reported that several synthesized compounds exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings underscore the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Research

A study focused on the anti-inflammatory properties of this compound revealed that specific derivatives significantly reduced inflammation markers in vitro. The results indicated a promising therapeutic profile for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Comparative Data Table

Property/ActivityThis compoundReferences
Antimicrobial ActivityEffective against Gram-positive & negative bacteria
Antifungal ActivityActive against Candida albicans, Aspergillus niger
Anti-inflammatory ActivityInhibits COX-2 with reduced side effects
Antitumor ActivityInduces apoptosis in cancer cell lines

Wirkmechanismus

The mechanism of action of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Table 2: Substituent Effects on Activity

Compound Class Substituent(s) Activity (IC50/% Inhibition) Reference
8-Fluoro-chromeno[4,3-c]pyrazole 8-F Antiproliferative (low μM)
Pyrano[2,3-c]pyrazole 2,4-di-Cl Antileishmanial (34.79 μg/mL)
Triazolo-coumarin[4,3-c]pyrazole 4-OH Tyrosinase inhibition (85.0%)

Antiproliferative Activity

Pyrazolo[4,3-c]pyridines with phenol substituents (e.g., 4-(2,6-diphenyl-pyrazolo[4,3-c]pyridin-7-yl)phenol) demonstrate low micromolar GI50 values by inducing PARP-1 cleavage and caspase activation . The 8-fluoro chromeno analog likely shares similar mechanisms but benefits from fluorine’s enhanced pharmacokinetics.

Enzyme Inhibition

Triazolo-coumarin[4,3-c]pyrazoles exhibit tyrosinase inhibition (85% for compound 20a), comparable to kojic acid . Fluorine’s electron-withdrawing nature may further optimize binding affinity in analogous chromeno systems.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 8-fluoro-2,4-dihydrochromeno[4,3-c]pyrazole?

  • Methodology : The compound can be synthesized via cyclization of 3-(2-hydroxy-substituted phenyl)-1-aryl-1H-pyrazole-4-carbaldehydes using ethanol containing catalytic HCl or H₂SO₄. This method yields 4-ethoxy-2,4-dihydrochromeno[4,3-c]pyrazoles, which can be further fluorinated . Alternative routes involve cyclization of β-keto aldehydes with anhydrous hydrazine under reflux, achieving yields up to 69% .

Q. How is regiochemical control maintained during fluorination of the pyrazole core?

  • Methodology : Fluorination at the 8-position is achieved using selective fluorinating agents like 1-fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Reaction conditions (pH 6.0–8.0) minimize isomerization to 3-fluoro derivatives, as acidic media promote undesired byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and fluorine substitution. IR spectroscopy identifies carbonyl and hydroxyl groups in intermediates. Mass spectrometry and elemental analysis validate molecular weight and purity. Crystallization from water-ethanol mixtures improves purity, as seen in related chromeno[4,3-c]pyrazole derivatives .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in chromeno[4,3-c]pyrazoles?

  • Methodology : Evaluate bioactivity via electrophoretic mobility shift assays (EMSA) to assess interactions with biomolecules (e.g., RNA/protein complexes). For instance, substituents like methoxy or nitro groups at specific positions enhance binding affinity to targets like LIN28–let-7 complexes . Structure-activity relationship (SAR) studies should prioritize substitutions at the 2-, 4-, and 8-positions .

Q. What factors explain yield discrepancies in cyclization reactions of pyrazole precursors?

  • Data Contradiction Analysis : Yields vary (52–69%) depending on catalysts (e.g., HCl vs. H₂SO₄) and reaction time. Prolonged reflux (18–24 hours) in DMSO improves cyclization efficiency but risks decomposition. Lower yields (52%) in microwave-assisted reactions may stem from incomplete aldehyde formation .

Q. How does thermal stability of 8-fluoro derivatives compare to nitro-substituted analogs?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition profiles. Fluorinated derivatives exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs (e.g., 3,6-dinitropyrazolo[4,3-c]pyrazole), which decompose explosively at ~160°C .

Q. Can green chemistry principles be applied to synthesize this compound?

  • Methodology : Solvent-free, one-pot multicomponent reactions using Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) reduce waste. While tested for pyrano[2,3-c]pyrazoles, adapting these conditions for chromeno[4,3-c]pyrazoles requires optimizing catalyst loading and temperature (60–80°C) .

Methodological Best Practices

  • Synthesis Optimization : Pre-purify intermediates (e.g., β-keto aldehydes) via column chromatography to avoid side reactions during cyclization .
  • Fluorination Safety : Use corrosion-resistant reactors (e.g., Hastelloy) when handling HF byproducts .
  • Biological Assays : Combine EMSA with molecular docking to predict binding modes of fluorinated derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.